2-Piperidin-2-yl-1,3-benzoxazole
Overview
Description
2-Piperidin-2-yl-1,3-benzoxazole is a heterocyclic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 . This compound is characterized by a benzoxazole ring fused with a piperidine ring, making it a significant molecule in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of 2-Piperidin-2-yl-1,3-benzoxazole is the inhA enzyme . This enzyme plays a crucial role in the survival and pathogenesis of Mycobacterium tuberculosis .
Mode of Action
this compound interacts with its target, the inhA enzyme, by inhibiting its function . This inhibition disrupts the normal functioning of the enzyme, leading to potential antimycobacterial activity .
Biochemical Pathways
The inhA enzyme is involved in the biosynthesis of fatty acids in Mycobacterium tuberculosis . Specifically, it plays a role in the synthesis of mycolic acids, a basic component of the mycobacterial cell wall . By inhibiting the inhA enzyme, this compound disrupts the “Mycolate biosynthesis” pathway, affecting the production of mycolic acids .
Pharmacokinetics
The molecular weight of this compound is 202.25 , which could influence its absorption and distribution in the body.
Result of Action
The inhibition of the inhA enzyme by this compound leads to antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain . This suggests that the compound could potentially be used in the treatment of tuberculosis.
Biochemical Analysis
Biochemical Properties
2-Piperidin-2-yl-1,3-benzoxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit interactions with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic effects and its role in modulating biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by binding to transcription factors or altering the epigenetic landscape, thereby influencing the transcriptional activity of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and survival. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of this compound, resulting in reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher dosages, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the primary metabolic pathways involves the oxidation of this compound by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The effects of this compound on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. The localization and accumulation of this compound within specific tissues are influenced by these transport and binding interactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-2-yl-1,3-benzoxazole typically involves the reaction of piperidine derivatives with benzoxazole precursors. One common method includes the use of piperidine-4-carboxylic acid and 1,3-difluorobenzene, followed by various halogen derivatives . The reaction conditions often involve stirring the mixture at room temperature for several hours, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-2-yl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen derivatives in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups into the benzoxazole ring.
Scientific Research Applications
2-Piperidin-2-yl-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Piperidin-3-yl-1,3-benzoxazole trifluoroacetate
- 2-(1,4-Diazepan-1-yl)-1,3-benzoxazole trifluoroacetate
- 2-(1-Piperidinyl)-1,3-benzoxazole-5-carboxylic acid
Uniqueness
2-Piperidin-2-yl-1,3-benzoxazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzoxazole ring with a piperidine ring allows for versatile chemical modifications and a broad range of applications in various fields of research and industry.
Properties
IUPAC Name |
2-piperidin-2-yl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h1-2,5,7,10,13H,3-4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSFHGFMFIJLDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308506 | |
Record name | 2-(2-Piperidinyl)benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885461-59-6 | |
Record name | 2-(2-Piperidinyl)benzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885461-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Piperidinyl)benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.